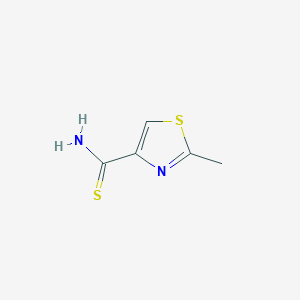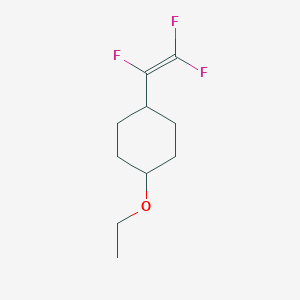
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, also known as EFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCH is a cyclohexane derivative that contains a trifluorovinyl group, making it a highly reactive molecule with unique properties.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a building block to synthesize complex molecules due to its high reactivity and unique functional group. In material science, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with desirable properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been reported to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in lab experiments is its high reactivity and unique functional group, which allows for the synthesis of complex molecules and polymers with desirable properties. However, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is also highly reactive and can be hazardous if not handled properly. Therefore, caution should be taken when working with 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in the lab.
Direcciones Futuras
There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for various applications, including drug delivery and tissue engineering.
Conclusion
In conclusion, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is a highly reactive cyclohexane derivative with unique properties that has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. While 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has several advantages for lab experiments, caution should be taken when handling it due to its high reactivity. There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, including the optimization of the synthesis method and the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane involves the reaction of cyclohexene with trifluoroacetaldehyde ethyl hemiacetal in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium ethoxide to obtain 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in high yield and purity. This method has been optimized to produce 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane on a large scale, making it readily available for scientific research.
Propiedades
Número CAS |
174771-58-5 |
|---|---|
Nombre del producto |
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
Fórmula molecular |
C10H15F3O |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
1-ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C10H15F3O/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h7-8H,2-6H2,1H3 |
Clave InChI |
JESQCPAUPDSGDG-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
SMILES canónico |
CCOC1CCC(CC1)C(=C(F)F)F |
Sinónimos |
Cyclohexane, 1-ethoxy-4-(trifluoroethenyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
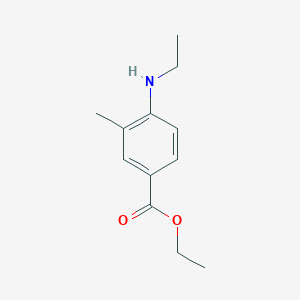
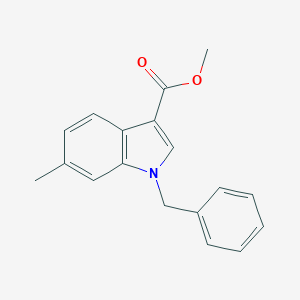
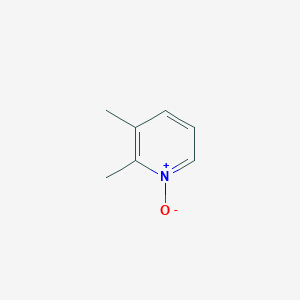
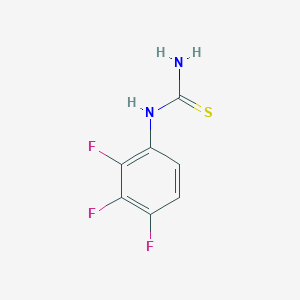
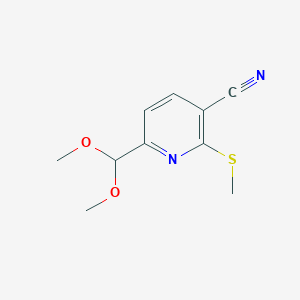
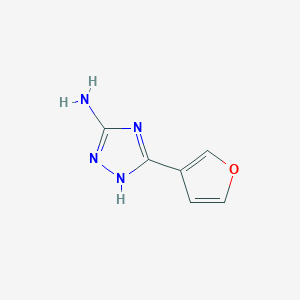
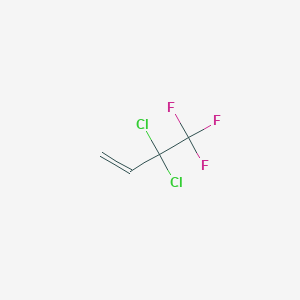
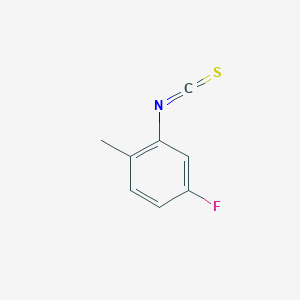
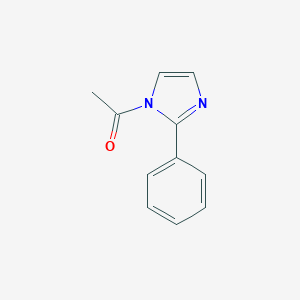
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
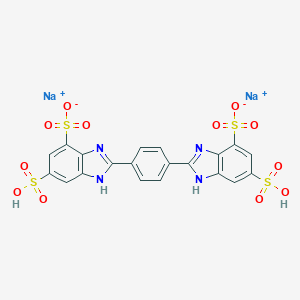
![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
